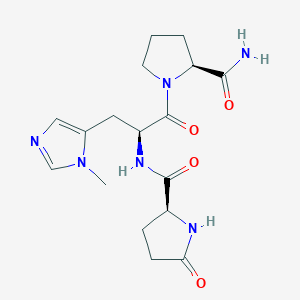

pGlu-3CH3-His-Pro-NH2

Description

Historical Context of TRH Discovery and Neuroactive Peptide Research

The journey into the world of neuroactive peptides began in the early 20th century, with scientists initially believing that most synaptic communication in the brain was electrical. newdrugapprovals.org However, the discovery of the synaptic cleft suggested a different story, one of chemical messengers. newdrugapprovals.org In 1921, Otto Loewi's pioneering experiment with frog hearts led to the discovery of the first neurotransmitter, acetylcholine (B1216132), which he termed "Vagusstoff." science.gov This seminal work opened the floodgates for the identification of numerous other chemical messengers. By the early 1970s, the term "neuropeptide" was coined to describe endogenous substances synthesized in nerve cells that are involved in nervous system functions. d-nb.info Today, over 100 neuroactive peptides have been identified, and the list continues to grow. newdrugapprovals.org

A significant milestone in this field was the discovery of Thyrotropin-Releasing Hormone (TRH) in 1969 by the independent research groups of Roger Guillemin and Andrew V. Schally, an achievement for which they shared the Nobel Prize in Medicine in 1977. oup.comresearchgate.netdokumen.pub TRH, a simple tripeptide with the structure pGlu-His-Pro-NH2, was the first of the hypothalamic-releasing hormones to be identified. oup.comresearchgate.net Its primary recognized function is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland. dokumen.pub The discovery and characterization of TRH not only elucidated the hypothalamic-pituitary-thyroid axis but also paved the way for understanding the broader roles of hypothalamic hormones in regulating bodily functions. researchgate.net

Rationale for Developing TRH Analogs with Enhanced Pharmacological Profiles

While TRH exhibits a wide range of biological activities beyond its endocrine functions, including effects on the central nervous system (CNS), its therapeutic application is limited by several factors. Native TRH has a very short biological half-life of less than ten minutes, is hydrophilic (which hinders its ability to cross the blood-brain barrier), and has potent effects on the hypothalamic-pituitary-thyroid (HPT) axis, which can lead to undesirable side effects. physiology.org These limitations have been a major impetus for the development of TRH analogs. nih.gov

The goal of creating TRH analogs is to develop compounds with improved pharmacological profiles. Researchers aim to design molecules that are more stable against enzymatic degradation, can more readily penetrate the CNS, and exhibit greater selectivity for specific TRH receptor subtypes. iu.edugoogle.com By modifying the structure of the native peptide, scientists hope to dissociate the central effects of TRH from its hormonal activities, leading to the development of novel therapeutic agents for a variety of neurological and psychiatric disorders. iu.edugoogle.com The development of such analogs is seen as a rational approach to harness the therapeutic potential of TRH while minimizing its drawbacks. nih.gov

Significance of Imidazole (B134444) Ring Modifications in Histidine-Containing Peptides

The histidine residue, with its imidazole side chain, plays a crucial role in the structure and function of many peptides and proteins. The imidazole ring is unique among amino acid side chains in that its pKa is close to physiological pH, allowing it to act as both a proton donor and acceptor in biological systems. google.com This property is fundamental to the catalytic activity of many enzymes. nih.govglpbio.com

Modifications to the imidazole ring of histidine can have profound effects on the biological activity of a peptide. For instance, the introduction of a methyl group, as in pGlu-3CH3-His-Pro-NH2, can alter the peptide's conformation, receptor binding affinity, and metabolic stability. nih.govmedchemexpress.com Such modifications can enhance the peptide's potency and duration of action. The rationale behind these modifications often involves altering the electronic and steric properties of the imidazole ring to influence its interaction with target receptors. medchemexpress.com The study of these modifications provides valuable insights into the structure-activity relationships of peptides and aids in the rational design of new and more effective peptide-based drugs.

Overview of this compound as a Research Target

This compound, also known as 3-Methyl-Histidine TRH (3-Me-H TRH), is a synthetic analog of TRH that has been a subject of academic research. medchemexpress.com The key modification in this compound is the addition of a methyl group to the 3-position of the imidazole ring of the histidine residue. nih.gov This seemingly minor alteration has been shown to significantly impact the compound's biological properties, making it a valuable tool for studying the TRH system.

Research has indicated that this compound exhibits a very high affinity for the TRH receptor in the central nervous system. It has been reported to be more potent than native TRH in eliciting certain behavioral effects and in stimulating the release of both growth hormone and thyroid-stimulating hormone (TSH).

One area of investigation has been its neuroprotective potential. Studies have shown that this analog can protect fetal rat hippocampal neurons from glutamate-induced toxicity in a concentration-dependent manner. medchemexpress.com This suggests a potential therapeutic role for TRH analogs in neurodegenerative conditions where glutamate (B1630785) excitotoxicity is implicated. medchemexpress.com

Furthermore, research has explored its effects on cerebral blood flow. Intravenous administration of this compound has been shown to increase cerebral blood flow in animal models.

The table below summarizes some of the key research findings related to this compound:

| Research Area | Key Finding | Reference |

| Receptor Binding | Exhibits very high affinity for the TRH receptor in the CNS. | |

| Hormone Release | More potent than TRH in releasing both growth hormone and TSH. | |

| Neuroprotection | Protects fetal hippocampal neurons against glutamate-induced cell death in a concentration-dependent manner. | medchemexpress.com |

| Cerebral Blood Flow | Intravenous administration (300 μg/kg) elicited an 80% increase in cerebral blood flow. | |

| Pancreatic Secretion | In contrast to TRH, this compound did not significantly inhibit 2-DG-stimulated pancreatic secretion. | nih.gov |

These findings highlight the unique pharmacological profile of this compound and underscore its importance as a research tool for dissecting the complex actions of the TRH system and for exploring the potential of modified peptides as therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C17H24N6O4 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3-methylimidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-12(21-16(26)11-4-5-14(24)20-11)17(27)23-6-2-3-13(23)15(18)25/h8-9,11-13H,2-7H2,1H3,(H2,18,25)(H,20,24)(H,21,26)/t11-,12-,13-/m0/s1 |

InChI Key |

GRVNJOGSEQKVQW-AVGNSLFASA-N |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)N)NC(=O)C3CCC(=O)N3 |

Origin of Product |

United States |

Peptide Synthesis Methodologies and Advanced Structural Elucidation for Research

Strategies for Solid-Phase Peptide Synthesis of Modified TRH Analogs

The synthesis of modified thyrotropin-releasing hormone (TRH) analogs, such as pGlu-3CH3-His-Pro-NH2, is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govembrapa.br This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. bachem.comluxembourg-bio.com The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification of intermediates by simple filtration and washing. bachem.combeilstein-journals.org

The general workflow of SPPS involves cycles of Nα-deprotection, washing, coupling of the next protected amino acid, and further washing. bachem.com This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed. beilstein-journals.orglsu.edu

Optimization of Protecting Group Schemes and Coupling Efficiencies

The success of SPPS heavily relies on the selection of an appropriate protecting group strategy and the efficiency of the coupling reactions. wikipedia.org Two main orthogonal protecting group schemes are commonly employed: the Boc/benzyl and the Fmoc/tert-butyl strategies. wikipedia.org The choice between these depends on the specific peptide sequence and the desired C-terminal modification. beilstein-journals.org

For the synthesis of peptide amides like this compound, a resin functionalized with a linker that yields a C-terminal amide upon cleavage is required. luxembourg-bio.com The Fmoc/tBu strategy is frequently used, where the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu). wikipedia.orgmdpi.com

Table 1: Common Protecting Groups in Fmoc/tBu SPPS

| Amino Acid | Functional Group | Protecting Group | Cleavage Condition |

| Pyroglutamic Acid (pGlu) | N/A (N-terminal) | None required after formation | N/A |

| Histidine (His) | Imidazole (B134444) side chain | Trityl (Trt), Bum | Acid |

| Proline (Pro) | Secondary amine | N/A | N/A |

| Nα-amino group | Amine | Fmoc | Base (e.g., Piperidine) |

| Side-chain carboxyl/hydroxyl | Carboxyl/Hydroxyl | tert-Butyl (tBu) | Acid (e.g., TFA) |

The formation of the N-terminal pyroglutamyl (pGlu) residue can be achieved either by coupling pyroglutamic acid directly or by the cyclization of an N-terminal glutamine residue. thieme-connect.de Direct coupling of pGlu is often preferred to avoid potential side reactions. thieme-connect.de

Coupling efficiency is critical for the synthesis of high-purity peptides. wikipedia.org Inefficient coupling at any step can lead to deletion sequences, which are difficult to separate from the target peptide. To maximize coupling yields, an excess of the activated amino acid is used. wikipedia.org Common coupling reagents include carbodiimides like DCC combined with an additive like HOBt, or phosphonium (B103445) and aminium salts such as PyBOP®, HBTU, and HATU. sigmaaldrich.comchempep.com The choice of coupling reagent can be crucial, especially for sterically hindered amino acids or during the formation of difficult sequences. sigmaaldrich.com

Specific Considerations for Methylated Histidine Incorporation

The incorporation of a modified amino acid like 3-methyl-histidine (3-Me-His) presents unique challenges in SPPS. rsc.org 3-Methyl-histidine is a naturally occurring post-translational modification. nih.govwikipedia.org Its incorporation into a synthetic peptide requires the use of a pre-synthesized and appropriately protected 3-Me-His building block.

The imidazole ring of histidine is typically protected during synthesis to prevent side reactions. For 3-Me-His, the pre-existing methyl group on the N-3 (τ) nitrogen means only the N-1 (π) nitrogen is available for protection, if necessary. The choice of protecting group for the remaining nitrogen, such as Trityl (Trt) or t-butoxymethyl (Bum), is important to prevent racemization and other side reactions during coupling. nih.govdokumen.pub

The steric bulk of the methyl group and the protecting group on the imidazole ring can hinder the coupling reaction. Therefore, more potent coupling reagents and potentially longer reaction times or double coupling cycles may be necessary to ensure complete incorporation of the 3-Me-His residue. sigmaaldrich.comchempep.com The efficiency of each coupling step should be carefully monitored, for instance, by using a qualitative ninhydrin (B49086) test to detect any unreacted free amines on the resin. embrapa.brluxembourg-bio.com

Purification Techniques for Research-Grade Peptide Analogs

Following cleavage from the solid support, the crude peptide product is a mixture containing the target peptide, truncated or incomplete sequences, and byproducts from the cleavage and deprotection steps. Achieving research-grade purity necessitates one or more chromatographic purification steps.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of synthetic peptides. luxembourg-bio.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. A C18 stationary phase is commonly used, with a mobile phase consisting of a gradient of an organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).

The crude peptide is dissolved in an aqueous buffer and loaded onto the column. As the concentration of the organic solvent in the mobile phase increases, the peptides elute from the column in order of increasing hydrophobicity. Fractions are collected and analyzed for purity, often by analytical HPLC and mass spectrometry. Pure fractions containing the target peptide are then pooled and lyophilized to obtain the final product as a fluffy powder.

For complex mixtures or to achieve very high purity, orthogonal purification methods like ion-exchange chromatography may be employed in addition to RP-HPLC. dokumen.pub

Advanced Spectroscopic and Analytical Characterization for Conformational and Purity Assessment (Excluding Basic Identification Data)

Beyond basic identity and purity confirmation, advanced analytical techniques are employed to provide a detailed understanding of the peptide's structure, conformation, and the precise nature of any modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of peptides in solution. beilstein-journals.orgrsc.org For a TRH analog like this compound, NMR studies can provide insights into the preferred conformations of the peptide backbone and the orientation of the amino acid side chains. nih.govacs.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly informative. nih.gov

COSY experiments identify scalar-coupled protons, helping to assign resonances to specific amino acid spin systems.

NOESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing distance constraints that are crucial for defining the peptide's conformation. nih.gov

By analyzing the coupling constants (e.g., ³JNH-CαH) and the pattern of NOE cross-peaks, it is possible to determine torsional angles (φ, ψ, and χ) and identify secondary structures like β-turns, which are common motifs in TRH analogs. nih.govacs.org The conformation of the His-Pro peptide bond (cis vs. trans) is a key feature of TRH analogs and can be readily determined by NMR. acs.org Such conformational analyses are vital for understanding how modifications like the methylation of histidine might influence the peptide's structure and its interaction with biological targets. nih.gov

Mass Spectrometry for Detailed Sequence and Modification Verification (Beyond Basic Identification)

While basic mass spectrometry (MS) confirms the molecular weight of the peptide, tandem mass spectrometry (MS/MS) is essential for detailed sequence verification and pinpointing the location of modifications. creative-proteomics.comepfl.ch

In a typical MS/MS experiment, the protonated peptide ion (the precursor ion) is selected and subjected to fragmentation, usually through collision-induced dissociation (CID). nih.gov This process breaks the peptide backbone at the amide bonds, generating a series of characteristic fragment ions (b- and y-ions).

Table 2: Major Fragment Ion Types in Peptide MS/MS

| Ion Type | Structure | Information Provided |

| b-ions | Fragments containing the N-terminus | Sequence information from N- to C-terminus |

| y-ions | Fragments containing the C-terminus | Sequence information from C- to N-terminus |

The resulting mass spectrum of these fragment ions allows for the de novo sequencing of the peptide, confirming the amino acid sequence. nih.gov Crucially, the mass shift in the fragment ions reveals the location of any modifications. For this compound, the mass of the b₂ and y₂ ions would be shifted by +14 Da (the mass of a methyl group) compared to the unmodified peptide, confirming that the methylation is on the histidine residue. nih.govwaters.com

High-resolution mass spectrometry can provide highly accurate mass measurements, further increasing confidence in the identification of the peptide and its modifications. nih.gov This detailed level of characterization is indispensable for ensuring the quality and structural integrity of synthetic research peptides.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the secondary structure of peptides and proteins in solution. This analytical method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a detailed fingerprint of the peptide's conformational state, offering insights into its three-dimensional structure, which is crucial for its biological function.

The amide bonds within the peptide backbone are the primary chromophores that contribute to the CD signal in the far-UV region (typically 190-250 nm). The spatial arrangement of these amide bonds in well-defined secondary structures, such as α-helices, β-sheets, and turns, results in characteristic CD spectra. Therefore, the conformation of a peptide like this compound can be elucidated by analyzing its CD spectrum.

Detailed Research Findings

The analysis of the CD spectrum for this compound would involve dissolving the peptide in an appropriate solvent, often an aqueous buffer to mimic physiological conditions, and measuring its absorbance of circularly polarized light. The resulting spectrum would then be compared to standard spectra for known secondary structures.

Interpreting CD Spectra for Peptide Conformation

The interpretation of CD spectra relies on recognizing characteristic spectral shapes and peak positions associated with different secondary structures. The following table summarizes the typical CD spectral characteristics for common peptide conformations.

| Secondary Structure | Molar Ellipticity (deg·cm²·dmol⁻¹) at Wavelength (nm) |

| α-Helix | Strong positive band at ~192 nm, two strong negative bands at ~208 nm and ~222 nm. |

| β-Sheet | Negative band at ~218 nm, a positive band around 195-200 nm. |

| Random Coil | Strong negative band below 200 nm, with near-zero ellipticity above 210 nm. |

| β-Turn | Varied spectra depending on the turn type, often with a weak negative band around 220-230 nm and a positive band around 205 nm. |

This table presents generalized data for illustrating the principles of CD spectroscopy and does not represent experimental results for this compound.

For a small tripeptide like this compound, it is less likely to form extensive, stable α-helices or β-sheets. Its conformation is more likely to be a distribution of conformers, potentially including β-turns and random coil-like structures. The proline residue, with its cyclic side chain, often induces turns in a peptide sequence. Conformational energy calculations and NMR studies on TRH and its analogues have been used to complement CD data to build a more complete picture of their solution structures. nih.govresearchgate.net The methylation at the histidine residue could potentially stabilize a particular turn conformation or alter the equilibrium of the conformational ensemble, which would be detectable as changes in the CD spectrum compared to the parent TRH molecule. However, without direct experimental data, these remain theoretical considerations.

Structure Activity Relationship Sar and Structural Determinants of Biological Activity

Impact of 3-Methylhistidine Substitution on TRH Analog Conformation and Receptor Interaction

The substitution of the histidine residue at position 2 with 3-methylhistidine is a pivotal modification that significantly enhances the biological activity of pGlu-3CH3-His-Pro-NH2. This single methylation event leads to a higher binding affinity for TRH receptors compared to the native TRH. researchgate.net The introduction of the methyl group on the imidazole (B134444) ring of histidine influences the peptide's conformational preferences. This alteration in three-dimensional structure is thought to facilitate a more favorable interaction with the binding pocket of the TRH receptor.

Studies have shown that this modification enhances binding to pituitary TRH receptors, leading to an increased stimulation of thyroid-stimulating hormone (TSH) release. medchemexpress.com Furthermore, this compound exhibits a very high affinity for TRH receptors in the central nervous system. medchemexpress.com The precise nature of the conformational changes induced by the 3-methylhistidine substitution and how they translate to enhanced receptor engagement remains an active area of research. However, it is evident that this modification is a key determinant of the analog's heightened potency.

Comparative Analysis of this compound with Native TRH and Other Analogs

When compared to native TRH (pGlu-His-Pro-NH2), this compound stands out as a rare exception where a modification leads to increased affinity for TRH receptors. researchgate.net Generally, any alteration to the three amino acid residues of TRH results in decreased affinity for both TRH-R1 and TRH-R2 receptors. researchgate.net Interestingly, while most analogs with reduced affinity exhibit increased efficacy (super-agonists), this compound demonstrates both high affinity and potent activity. researchgate.netmedchemexpress.com

Other TRH-like peptides, characterized by the substitution of the basic histidine with neutral or acidic amino acids like glutamic acid, phenylalanine, or glutamine, have been identified. cas.cz These analogs, such as pGlu-Glu-Pro-NH2 and pGlu-Phe-Pro-NH2, generally show different biological profiles and receptor interaction patterns compared to both TRH and this compound. cas.cz

The enhanced potency of this compound is not limited to TSH release. It has also been shown to be more potent in eliciting behavioral effects and in stimulating the release of growth hormone. medchemexpress.com This broad spectrum of enhanced activity underscores the significance of the 3-methylhistidine substitution.

Below is a comparative table summarizing the activity of this compound and native TRH.

| Compound | Receptor Affinity | TSH Release Stimulation |

| This compound | Higher than TRH researchgate.net | Increased compared to TRH medchemexpress.com |

| Native TRH | Baseline | Baseline |

Molecular Modeling and Computational Chemistry Approaches to SAR

To unravel the complexities of the structure-activity relationship of TRH analogs, researchers have increasingly turned to molecular modeling and computational chemistry. These in silico techniques provide a powerful lens through which to examine the conformational dynamics and receptor interactions that are often difficult to study experimentally.

Ligand-Based Drug Design Principles Applied to TRH Analogs

In the absence of a high-resolution crystal structure of the TRH receptor for many years, ligand-based drug design (LBDD) has been a cornerstone of research into TRH analogs. researchgate.netphiladelphia.edu.jo LBDD focuses on the analysis of a set of molecules known to interact with a target to derive a model that explains their biological activity. nih.gov This approach involves studying the physicochemical and structural properties of ligands like this compound to understand the features crucial for receptor binding and activation. nih.govmdpi.com The knowledge gained from comparing the structures and activities of various TRH analogs, including the highly potent this compound, helps in building pharmacophore models that define the essential steric and electronic features required for biological response.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a key computational tool for understanding how chemical structure relates to biological activity. researchgate.net For TRH analogs, QSAR models have been developed to predict their binding affinity and selectivity for different TRH receptor subtypes, such as TRH-R1 and TRH-R2. nih.gov These mathematical models correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors (e.g., electronic, steric, and hydrophobic properties). scielo.br By analyzing a diverse set of TRH analogs, QSAR studies can identify the key structural modifications that enhance or diminish activity, providing a predictive framework for designing new, more potent, and selective analogs. nih.gov For instance, a selectivity-based QSAR approach has been successfully used to screen for TRH analogs with a preference for the TRH-R2 receptor subtype. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding how the three-dimensional shape of a molecule like this compound influences its biological function. researchgate.net Techniques such as mixed Low Mode Monte Carlo conformational searching are used to explore the potential energy surface and identify stable conformers. researchgate.netrsc.org

{"answer":"### 4. Thyrotropin-Releasing Hormone Receptor (TRH-R) Pharmacology and Binding Kinetics of this compound \n\nThe synthetic thyrotropin-releasing hormone (TRH) analog, this compound, also known as methyl-TRH (MeTRH), has been a focal point of research due to its enhanced affinity and potency at TRH receptors compared to the endogenous ligand. This article delves into the detailed pharmacology and binding kinetics of this compound at TRH receptors.\n\n#### 4.1. Radioligand Binding Assays for Receptor Affinity and Selectivity \n\nRadioligand binding assays are a fundamental tool for characterizing the interaction between a ligand and its receptor. giffordbioscience.comoncodesign-services.comsygnaturediscovery.com These assays utilize a radioactively labeled ligand to quantify its binding to the target receptor, providing precise data on affinity, kinetics, and receptor density. oncodesign-services.comnih.gov Competition binding assays, a common format, measure the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand, thereby determining its inhibitory constant (Ki). giffordbioscience.comoncodesign-services.com\n\nOptimal conditions for TRH receptor binding assays have been established using ³H-labeled [3-Me-His²]TRH ([³H]MeTRH). nih.gov These assays are typically conducted at 0°C to minimize radioligand degradation and are dependent on time and temperature. nih.gov\n\n##### 4.1.1. Affinity for TRH-R1 and TRH-R2 Subtypes \n\nTwo primary subtypes of the TRH receptor have been identified: TRH-R1 and TRH-R2. aminer.cnmdpi.com While they share approximately 50% sequence homology, they exhibit subtle functional differences. aminer.cnresearchgate.net this compound demonstrates a very high affinity for TRH receptors in the central nervous system. medchemexpress.comchemscene.com\n\nStudies utilizing competition binding assays with [³H]MeTRH in HEK293 cells stably expressing either TRH-R1 or TRH-R2 have been conducted to determine the affinity of various TRH analogs. researchgate.net In one such study, the apparent inhibitory constant (Ki) for MeTRH at TRH-R1 was determined to be 0.32 ± 0.16 nM, which is comparable to its dissociation constant (Kd) of 0.61 ± 0.10 nM from saturation binding experiments. aminer.cnresearchgate.net This similarity suggests a competitive binding mechanism at the same site on TRH-R1. aminer.cnresearchgate.net Although the ligand binding affinities of TRH analogs to the two receptor subtypes are generally very similar, some studies have noted higher IC₅₀/EC₅₀ ratios in cells expressing TRH-R2 compared to TRH-R1, indicating potential subtle differences in their interactions. aminer.cnresearchgate.net\n\nBinding studies in immortalized β-cell lines, which express TRH-R1, have shown Kd values for [³H]MeTRH to be 3.09 nM in βTC-6 cells and 4.19 nM in INS-1 cells, indicating modest affinity in these specific cell types. bioscientifica.com\n\nTable 1: Binding Affinity of this compound (MeTRH) at TRH Receptor Subtypes \n\n| Receptor Subtype | Cell Line | Parameter | Value (nM) | Citation |\n| :--- | :--- | :--- | :--- | :--- |\n| TRH-R1 | HEK293 | Ki | 0.32 ± 0.16 | aminer.cnresearchgate.net |\n| TRH-R1 | HEK293 | Kd | 0.61 ± 0.10 | aminer.cnresearchgate.net |\n| TRH-R1 | βTC-6 | Kd | 3.09 | bioscientifica.com |\n| TRH-R1 | INS-1 | Kd | 4.19 | bioscientifica.com |\n\n##### 4.1.2. Comparative Binding Profiles with Endogenous TRH \n\nAs a modified TRH peptide, this compound generally exhibits enhanced binding to pituitary TRH receptors compared to the endogenous TRH (pGlu-His-Pro-NH2). medchemexpress.comalfagen.com.tr This enhanced affinity contributes to its increased potency in stimulating the release of thyroid-stimulating hormone (TSH). medchemexpress.comchemscene.com The methylation at the 3-position of the histidine residue is a key structural modification responsible for this increased affinity. Except for this specific substitution, most other alterations within the TRH structure typically lead to analogs with reduced affinity. researchgate.net\n\n#### 4.2. Functional Assays for Receptor Agonism or Antagonism \n\nFunctional assays are crucial for determining whether a ligand acts as an agonist, stimulating the receptor's signaling cascade, or as an antagonist, blocking the receptor's activity.\n\n##### 4.2.1. Assessment of Intracellular Calcium Mobilization \n\nTRH receptors primarily couple to the Gq/11 subfamily of G-proteins, which, upon activation, stimulate the inositol (B14025) phosphate (B84403) (IP) pathway, leading to the intracellular release of calcium (Ca²+). researchgate.netfrontiersin.org The activation of TRH-R by an agonist results in the dissociation of Gα and Gβγ subunits and a subsequent increase in intracellular calcium levels. frontiersin.org This calcium release is a key downstream signaling event and can be measured to assess the agonistic properties of compounds like this compound. frontiersin.orgnih.gov\n\n##### 4.2.2. cAMP Modulation and Other Signaling Pathway Activation \n\nWhile the primary signaling pathway for TRH receptors involves Gq/11 and calcium mobilization, there is evidence that they can also couple to other G-proteins and modulate other second messenger systems under certain conditions. aminer.cnfrontiersin.org For instance, the activation of protein kinase C (PKC) is a known part of the TRH-R signaling cascade. aminer.cnresearchgate.net The efficacy of TRH analogs can be measured using reporter gene assays, such as luciferase gene transcription mediated by the AP1 transcription factor, which is activated by PKC. aminer.cnresearchgate.net\n\nStudies have shown that this compound is more potent than endogenous TRH in eliciting various biological effects, including the release of growth hormone and TSH, which are consequences of TRH receptor activation and downstream signaling. medchemexpress.comchemscene.com\n\n#### 4.3. Allosteric Modulation of TRH Receptors by this compound \n\nCurrently, there is no direct evidence in the provided search results to suggest that this compound acts as an allosteric modulator of TRH receptors. The data strongly indicates that it functions as a competitive agonist at the same binding site as endogenous TRH. aminer.cnresearchgate.net Research on allosteric modulation of TRH receptors has identified other molecules, such as pGlu-βGlu-Pro-NH2, as potential allosteric antagonists that bind to a site distinct from the TRH binding site, specifically within the extracellular domain. mdpi.comnih.gov\n\n### Table of Compound Names \n\n| Compound Name | Abbreviation/Synonym |\n| :--- | :--- |\n| this compound | MeTRH, Methyl-TRH |\n| Thyrotropin-Releasing Hormone | TRH, pGlu-His-Pro-NH2 |\n| pGlu-βGlu-Pro-NH2 | [βGlu²]TRH |"}

Thyrotropin Releasing Hormone Receptor Trh R Pharmacology and Binding Kinetics

Receptor Desensitization and Internalization Studies in Research Settings

The physiological response to Thyrotropin-Releasing Hormone (TRH) and its analogs, such as pGlu-3CH3-His-Pro-NH2 (Taltirelin), is tightly regulated by processes that attenuate receptor signaling upon prolonged or repeated agonist exposure. These mechanisms, primarily receptor desensitization and internalization, are crucial for preventing overstimulation and maintaining cellular homeostasis. Research into the Thyrotropin-Releasing Hormone Receptor (TRH-R) has revealed a sophisticated system involving receptor phosphorylation, arrestin protein recruitment, and endocytosis that modulates receptor availability and signaling capacity.

Upon agonist binding, G protein-coupled receptors (GPCRs) like the TRH-R are rapidly phosphorylated on serine and threonine residues within their intracellular domains, particularly the C-terminal tail. nih.gov This phosphorylation is primarily carried out by G protein-coupled receptor kinases (GRKs), with GRK2 being significantly involved in the desensitization of Gq/11-coupled receptors such as the TRH-R. nih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively terminating the primary signal. nih.govresearchgate.net Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to the endocytic machinery, such as clathrin and the adaptor protein-2 (AP-2) complex, which facilitates the sequestration of the receptor from the plasma membrane into intracellular vesicles. researchgate.netnih.gov This process is known as receptor internalization.

Mammals possess two subtypes of the TRH receptor, TRH-R1 and TRH-R2, which exhibit distinct patterns of desensitization and internalization. mdpi.com Studies have shown that while both receptors have similar binding affinities for TRH, TRH-R2 internalizes more rapidly and undergoes greater downregulation following TRH binding compared to TRH-R1. nih.govmdpi.com The two subtypes also differ in their interactions with β-arrestin isoforms. TRH-R1 is a class B receptor, forming stable complexes with β-arrestin that are internalized together; these receptors are often targeted for degradation or are recycled slowly back to the cell surface. nih.govresearchgate.net In contrast, TRH-R2 is a class A receptor, which forms a more transient complex with β-arrestin that dissociates upon internalization, allowing for rapid dephosphorylation and recycling of the receptor. nih.govresearchgate.net

The compound this compound, an analog of TRH, has been instrumental in elucidating nuances of this regulatory process. While TRH administration can lead to a biphasic physiological response characterized by an initial activation followed by a decline, this compound often produces a more sustained response. oup.com Research suggests this difference is linked to the differential desensitization and internalization profiles of the TRH-R subtypes. oup.com One critical finding is that repeated treatment with TRH leads to a down-regulation of TRH receptors in the brain, a phenomenon not observed with this compound treatment. scispace.com

This lack of receptor downregulation by this compound may be explained by its primary interaction with a specific receptor subtype in the central nervous system. Despite TRH-R2 being the more rapidly internalizing subtype, studies in knockout mice have demonstrated that the central nervous system effects of this compound are mediated predominantly, if not exclusively, by TRH-R1. nih.gov Since TRH-R1 is the main subtype expressed in the brain and internalizes more slowly than TRH-R2, the preferential action of this compound at this receptor could account for its sustained effects and reduced receptor downregulation compared to TRH, which interacts with both subtypes. nih.govnih.gov

The table below summarizes key research findings from studies on TRH-R desensitization and internalization, comparing the effects and characteristics of TRH and its analog, this compound.

| Parameter | TRH (pGlu-His-Pro-NH2) | This compound (Taltirelin) | Source Citation |

|---|---|---|---|

| Physiological Response Pattern | Often biphasic (initial activation followed by decline) | Sustained and maintained activation | oup.com |

| Receptor Downregulation (Brain) | Causes downregulation of TRH receptors with repeated treatment | Does not cause receptor downregulation with repeated treatment | scispace.com |

| Primary Mediating Receptor (CNS) | Acts on both TRH-R1 and TRH-R2 | Primarily mediated by TRH-R1 | nih.gov |

| Receptor Subtype Internalization Rate | TRH-R2 internalizes more rapidly than TRH-R1 upon agonist binding | Sustained action attributed to interaction with the more slowly internalizing TRH-R1 | nih.govmdpi.comoup.com |

| β-Arrestin Interaction | Induces β-arrestin recruitment to both TRH-R1 (stable complex) and TRH-R2 (transient complex) | Induces differential phosphosignaling events dependent on β-arrestin2 | nih.govresearchgate.netnih.gov |

Enzymatic Stability and Preclinical Metabolic Investigations

Resistance to Proteolytic Degradation in Biological Matrices (e.g., Plasma, Brain Homogenates)

The native TRH molecule is quickly broken down in biological systems. In adult rat plasma, it is rapidly degraded by two primary types of enzymes: pyroglutamyl aminopeptidase (B13392206) and post-proline cleaving enzyme. physiology.org Studies have reported the half-life of TRH to be very short, in the range of 2.2 to 4.16 minutes. physiology.org This rapid catabolism necessitates the development of more robust analogs for research and potential therapeutic use.

The compound pGlu-3CH3-His-Pro-NH2 was specifically designed for enhanced stability. The key structural modification, the addition of a methyl group to the 3-position of the histidine residue, provides steric hindrance that reduces its susceptibility to enzymatic attack. This modification specifically protects against degradation by prolyl endopeptidases, which are crucial in the breakdown of TRH. This structural optimization effectively prolongs the compound's half-life in biological systems. While many TRH analogs are still hydrolyzed by various enzymes in vitro, the rate of this degradation is significantly reduced in 3-methyl-TRH compared to the parent compound. researchgate.net

Table 1: Comparative Stability of TRH and this compound

| Compound | Reported Half-Life | Stability Profile |

|---|---|---|

| TRH | 2.2–4.16 minutes physiology.org | Rapidly degraded in plasma and tissues by peptidases. physiology.org |

| This compound | Not quantitatively specified in results | Designed for prolonged half-life; reduced susceptibility to enzymatic degradation. |

Identification of Preclinical Metabolites

The metabolic pathways of TRH have been well-studied and provide a basis for understanding the probable, albeit slower, metabolism of its analogs. The degradation of TRH in vitro is catalyzed by at least two key enzymes that cleave specific peptide bonds. researchgate.net

Pyroglutamyl-peptidase II : This enzyme, also known as the TRH-degrading ectoenzyme, hydrolyzes the pGlu-His bond. researchgate.net This action results in the formation of His-Pro-NH2, which subsequently undergoes cyclization to create the stable dipeptide His-Pro diketopiperazine, more commonly known as cyclo(His-Pro) or cHP. physiology.org Endogenous cHP is considered a major metabolite of TRH found in human blood. physiology.org

Prolyl-oligopeptidase : This cytosolic enzyme, also called post-proline cleaving enzyme, catalyzes the deamidation of TRH by cleaving the Pro-NH2 bond. researchgate.net This process yields the metabolite TRH-OH (pGlu-His-Pro). physiology.org

While specific metabolic studies for this compound were not detailed in the reviewed literature, its enhanced stability is derived from its resistance to these exact enzymatic pathways. Any degradation that does occur would likely follow these established routes, though at a significantly reduced rate.

Table 2: Primary Enzymes and Resulting Metabolites from TRH Degradation

| Degrading Enzyme | Cleavage Site (on TRH) | Primary Metabolite(s) |

|---|---|---|

| Pyroglutamyl-peptidase II researchgate.net | pGlu-His bond researchgate.net | His-Pro-NH2, which cyclizes to cyclo(His-Pro) (cHP) physiology.org |

| Prolyl-oligopeptidase researchgate.net | Pro-NH2 bond physiology.orgresearchgate.net | TRH-OH (pGlu-His-Pro) physiology.org |

Influence of 3-Methylhistidine on Metabolic Stability

The introduction of a methyl group at the 3-position of the central histidine residue is the critical factor conferring enhanced metabolic stability to this compound. This modification directly impedes the action of peptidases that would normally cleave the TRH molecule. The increased stability is not absolute, but it significantly prolongs the peptide's presence in biological systems compared to the parent TRH molecule. This modification enhances the peptide's hydrophobicity, which may also influence its interaction with degrading enzymes and contribute to its longer half-life. The result is a molecule with greater potency in some biological actions, partly due to its improved stability and prolonged receptor interaction time.

Strategies for Enhancing In Vitro and In Vivo Stability in Research Models

The development of this compound exemplifies a primary strategy for enhancing peptide stability: targeted chemical modification. Several approaches are utilized in research models to improve the stability of TRH and its analogs:

N-Terminal and C-Terminal Modification : The native TRH peptide has a pyroglutamyl residue at the N-terminus and a C-terminal amide, which themselves offer some protection against general aminopeptidases and carboxypeptidases.

Side-Chain Substitution : As seen with 3-methyl-TRH, modifying the amino acid side chains is a highly effective strategy. Substituting the hydrogen atom on the imidazole (B134444) ring of histidine with a methyl group provides steric bulk that hinders the approach of degrading enzymes like pyroglutamyl-peptidase II. researchgate.net

Development of Novel Analogs : Researchers have created a wide variety of TRH analogs by substituting different amino acids or altering peptide bonds to find structures with both high receptor affinity and low susceptibility to degradation. researchgate.net

Use of Permeability Enhancers : In some research models, the stability and transport of peptides can be enhanced by co-administration with permeability enhancers. For instance, the in vitro permeability of pGlu-3-methyl-His-Pro-NH2 through rat skin was shown to increase when used with enhancers like ethanol (B145695) and cineole. dcchemicals.com

These strategies are crucial for developing TRH analogs that can effectively resist enzymatic breakdown, allowing for more reliable and sustained activity in preclinical research settings.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Investigations into TRH-R Mediated Signal Transduction Pathways

Taltirelin acts as a superagonist at human TRH receptors, meaning it can elicit a maximal response greater than that of the endogenous ligand, TRH. nih.govebi.ac.ukfrontiersin.org Although it may show a lower binding affinity compared to TRH, it demonstrates higher intrinsic efficacy in stimulating second messenger systems. nih.govebi.ac.ukfrontiersin.org Its high affinity for TRH receptors in the brain, coupled with lower affinity for those in the pituitary gland, makes it a targeted agent for CNS-related effects. mdpi.com

The activation of TRH-R, a G-protein coupled receptor (GPCR), by Taltirelin initiates a cascade of intracellular signaling events. patsnap.comnih.gov The receptor is primarily coupled to Gq/11 proteins. researchgate.netmdpi.com This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgmdpi.com IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). mdpi.commedchemexpress.com

Furthermore, the mitogen-activated protein kinase (MAPK) pathway is a significant downstream effector of TRH-R1 signaling. nih.govmdpi.com Transcriptomic studies in hemi-Parkinson's disease (PD) rat models treated with Taltirelin revealed significant changes in the MAPK signaling pathway. nih.govresearchgate.net Specifically, Taltirelin was found to activate the TRHR-MAPK-RARα-DRD2 pathway in striatal GABAergic neurons. researchgate.netnih.gov

| Signaling Pathway | Key Molecules Involved | Outcome of Taltirelin Activation |

| Gq/11-PLC Pathway | Gq/11 protein, Phospholipase C (PLC), PIP2, IP3, DAG, Ca2+ | Hydrolysis of PIP2, generation of IP3 and DAG, leading to increased intracellular Ca2+ and PKC activation. frontiersin.orgmdpi.com |

| MAPK Pathway | Ras, Raf, MEK, ERK1/2, CREB | Modulation of gene expression related to neuronal function and survival. nih.govmdpi.comnih.gov |

Taltirelin has been shown to significantly modulate gene expression in the CNS. In preclinical models of Parkinson's disease, treatment with Taltirelin induced altered gene expression of crucial signals in the postsynaptic pathway, including Dopamine (B1211576) Receptor D2 (DRD2), G-protein inhibitory/other (Gi/o), PLC, Protein Kinase A (PKA), PKC, and cAMP response element-binding protein (CREB). nih.govresearchgate.net Studies also demonstrated that Taltirelin upregulates the expression of TRH receptors (TRHR) on striatal GABAergic neurons. researchgate.netnih.gov This modulation of gene expression underlies its therapeutic effects, such as inducing the expression of tyrosine hydroxylase (TH) in medium spiny neurons. researchgate.netnih.gov

Involvement of G-Protein Coupled Signaling Cascades (e.g., PLC, MAPK)

Neurotransmitter Release Modulation (e.g., Monoamines, Acetylcholine) in CNS Research

A primary mechanism of Taltirelin's action in the CNS is the enhancement of neurotransmitter release and turnover. patsnap.comnih.govpatsnap.com It has been consistently shown to promote the release of acetylcholine (B1216132) and various monoamines. patsnap.compatsnap.com

Acetylcholine (ACh): Taltirelin not only enhances the release of ACh but also accelerates its turnover, encompassing both release and synthesis, at cholinergic nerve terminals. ebi.ac.uk

Dopamine (DA): It stimulates the synthesis and release of dopamine in brain regions such as the striatum and nucleus accumbens. nih.govnih.govebi.ac.uk

Norepinephrine (NE): The compound increases the turnover of norepinephrine. mdpi.compatsnap.com

Serotonin (B10506) (5-HT): Taltirelin administration leads to increased levels of serotonin precursors and metabolites, indicating a stimulating effect on the serotonergic system. ebi.ac.uk

The effects of Taltirelin on monoamine systems are reported to be 10 to 30 times more potent and longer-lasting than those of TRH. ebi.ac.ukebi.ac.uk

| Neurotransmitter | Effect of Taltirelin | Brain Region(s) Implicated |

| Acetylcholine | Enhances release and turnover. ebi.ac.uk | Cerebral Cortex |

| Dopamine | Promotes release and turnover. nih.govebi.ac.uk | Striatum, Nucleus Accumbens nih.govebi.ac.uk |

| Norepinephrine | Increases turnover. mdpi.compatsnap.com | Hypothalamus, Frontal Cortex patsnap.comebi.ac.uk |

| Serotonin | Stimulates system activity. ebi.ac.uk | Nucleus Accumbens, Corpus Striatum ebi.ac.uk |

Effects on Neuronal Excitability and Synaptic Plasticity in In Vitro Systems

TRH and its analogs, including Taltirelin, modulate neuronal excitability and synaptic transmission. imrpress.com In hippocampal neurons, TRH has been reported to exert biphasic effects on N-methyl-D-aspartate (NMDA) receptor-mediated excitatory actions, initially causing depression and later potentiation of glutamate's effects. imrpress.comresearchgate.net This neuromodulatory capacity suggests a role in regulating synaptic plasticity, a fundamental process for learning and memory. researchgate.net By activating the descending noradrenergic inhibitory system in the spinal cord, Taltirelin can also suppress neuronal activity related to sensations like itch and pain. jst.go.jp

Cellular Neuroprotective and Neurotrophic Mechanisms

Taltirelin exhibits significant neuroprotective and neurotrophic properties in various preclinical models of neurodegeneration. patsnap.comnih.govpatsnap.com It has been shown to protect neurons from the neurotoxicity induced by agents like MPTP and rotenone. nih.govmedchemexpress.com This neuroprotection is attributed to several cellular mechanisms, including the reduction of oxidative stress by decreasing the generation of reactive oxygen species (ROS). nih.gov Furthermore, Taltirelin is suggested to possess nerve growth factor-like actions, promoting the maintenance, growth, and survival of neurons. patsnap.comnih.gov

A key component of Taltirelin's neuroprotective effect is its ability to inhibit apoptosis, or programmed cell death. patsnap.comnih.gov In in vitro studies using SH-SY5Y cells and primary rat mesencephalic neurons, Taltirelin increased cell viability and reduced apoptosis induced by neurotoxins. medchemexpress.commedchemexpress.commedchemexpress.com This anti-apoptotic action is achieved through the modulation of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. mdpi.comnih.gov Taltirelin has been observed to inhibit pro-apoptotic factors and prevent the pathological cleavage of proteins like tau and α-synuclein, which are implicated in neurodegenerative diseases. nih.gov

Preclinical Pharmacological Investigations in Animal Models Excluding Clinical Human Trials

Central Nervous System (CNS) Effects

Methyl-TRH and other TRH analogs have demonstrated significant activity within the central nervous system in various animal models. These effects are independent of the compound's influence on the thyroid axis and point towards its role as a neuromodulator.

Modulatory Effects on Arousal and Motor Activity

Investigations in animal models have consistently shown that TRH and its analogs, including Methyl-TRH, exert notable stimulatory effects on arousal and motor activity. nih.govnih.gov Administration of these compounds leads to an increase in locomotion and wakefulness. nih.gov This analeptic (arousal-promoting) effect has been observed in paradigms such as reversing ethanol-induced narcosis in animals. nih.gov

The mechanisms underlying these effects are believed to involve the modulation of various neurotransmitter systems. nih.govnih.gov Research suggests that the stimulating effects of TRH on locomotor activity may be mediated through dopaminergic pathways. nih.govnih.gov Studies involving direct injection of TRH into specific brain regions, such as the nucleus accumbens and septum, have reproduced the observed increases in motor activity, indicating that these areas are key sites of action. nih.gov Furthermore, Methyl-TRH has been shown to be approximately ten times more potent than TRH in inducing shaking movements in rats, a centrally-mediated motor response. nih.gov

Impact on Cognitive Function and Memory Processes in Impaired Animal Models

TRH and its analogs have been evaluated for their potential to enhance cognitive function and memory, particularly in animal models where these processes are impaired. neurofit.com Studies have shown that these compounds can improve performance in various learning and memory tasks. neurofit.com For instance, in rodent models with chemically-induced memory deficits, such as those induced by scopolamine (B1681570) or in animals with lesions to brain regions critical for memory like the medial septum or nucleus basalis of Meynert, TRH analogs have demonstrated an ability to reverse these impairments in some studies. neurofit.com

The cognitive-enhancing effects are thought to be linked to the compound's interaction with cholinergic systems, which play a crucial role in memory and learning. neurofit.com The ability of these analogs to counteract memory deficits in established animal models of cognitive impairment suggests a potential for addressing memory-related disorders.

| Animal Model | Impairment Method | Cognitive Effect of TRH/Analog |

| Rodents | Medial Septum Lesion | Improved maze test performance neurofit.com |

| Rodents | Scopolamine-induced amnesia | Reversal of memory deficits neurofit.com |

| Rodents | CO2 exposure | Reversal of memory deficits neurofit.com |

| Rodents | Lesion of nucleus basalis of Meynert | Reversal of memory deficits neurofit.com |

Antinociceptive and Analgesic Research in Rodent Models

The potential for TRH analogs to modulate pain perception has been explored in various rodent models of nociception. Research has shown that synthetic TRH analogs can produce analgesic effects against different types of pain stimuli.

In studies using the tail-flick test, which measures the response to a thermal stimulus, a TRH analog demonstrated a significant analgesic effect in mice, with a potency comparable to that of morphine. nih.gov Similarly, in the tail-pressure test, which assesses response to mechanical pain, the analog also produced a notable antinociceptive effect. nih.gov These findings suggest that the compound can influence the processing of both thermal and mechanical pain signals in the central nervous system. The analgesic properties are believed to be mediated through the activation of descending monoaminergic systems, which are crucial pathways for pain inhibition. nih.gov

| Nociception Test | Animal Model | Outcome of TRH Analog Administration |

| Tail-Flick Test (Thermal) | Mice | Increased pain threshold, comparable to morphine nih.gov |

| Tail-Pressure Test (Mechanical) | Mice | Increased pain threshold nih.gov |

Neuroprotective Efficacy in Models of Brain Injury or Ischemia

Preclinical studies have provided evidence for the neuroprotective capabilities of TRH and its analogs in animal models of acute brain injury and ischemia. plos.org These analogs have shown promise in mitigating neuronal damage following events like subarachnoid hemorrhage or traumatic brain injury. plos.org

The proposed mechanisms for this neuroprotective action are multifaceted. One hypothesis is that TRH acts as an antagonist to certain excitotoxins and inflammatory mediators that are released during brain injury. nih.gov It may also inhibit the release of glutamate (B1630785), a neurotransmitter that can cause cell death when present in excessive amounts (a phenomenon known as excitotoxicity). nih.gov Additionally, TRH has been shown to increase blood flow in the spinal cord, which could be beneficial in ischemic conditions. nih.gov These actions collectively contribute to reducing the extent of neuronal death and preserving neurological function in experimental models of brain and spinal cord injury. nih.govebi.ac.uk

Endocrine System Modulation (Thyroid Axis) in Animal Models

Beyond its CNS effects, Methyl-TRH, like its parent compound, directly influences the endocrine system, specifically the hypothalamic-pituitary-thyroid (HPT) axis.

Thyrotropin (TSH) Secretion Modulation

A primary and well-characterized endocrine effect of TRH is the stimulation of thyrotropin (also known as thyroid-stimulating hormone or TSH) secretion from the anterior pituitary gland. researchgate.netusda.gov Methyl-TRH has been specifically synthesized and evaluated for this activity.

In comparative studies, pGlu-3CH3-His-Pro-NH2 has been shown to be a more potent stimulator of TSH release than naturally occurring TRH. researchgate.net Research indicates that Methyl-TRH possesses a significantly greater potency in this regard, making it a powerful agent for modulating the thyroid axis in animal models. researchgate.net This enhanced activity is attributed to its modified chemical structure, which may increase its binding affinity for TRH receptors on pituitary thyrotrope cells or enhance its resistance to degradation. nih.gov The primary function of this stimulation is the subsequent release of thyroid hormones (T3 and T4), which regulate metabolism throughout the body.

Dissociation of Endocrine and Non-Endocrine Effects

Preclinical research in animal models has demonstrated that modifications to the thyrotropin-releasing hormone (TRH) molecule can lead to a separation of its endocrine and non-endocrine, or central nervous system (CNS), effects. The compound this compound, a TRH analog with a methyl group added to the histidine residue, has been investigated in this context. Studies on related analogs show that such chemical alterations can significantly modify the pharmacological profile, often enhancing CNS activities while diminishing the traditional hormonal actions, such as the release of thyrotropin (TSH). nih.govsci-hub.ru

TRH itself is known to have a wide range of effects on the CNS that are independent of its action on the pituitary-thyroid axis. nih.gov These non-endocrine functions include analeptic effects (reversal of sedation), anticonvulsant properties, and modulation of neurotransmitter systems. nih.govnih.govacs.org The development of TRH analogs like this compound has been driven by the goal of harnessing these therapeutic CNS effects while minimizing endocrine side effects. acs.org

In animal studies, analogs such as 3-methyl-His-TRH have shown potent CNS activity. For instance, some analogs have demonstrated a greater ability to antagonize pentobarbital-induced sleep in mice compared to native TRH, indicating a stronger analeptic effect. nih.gov This enhanced CNS action is often not accompanied by a proportional increase in TSH-releasing activity. The dissociation is further evidenced by studies where hypophysectomized (pituitary-removed) animals still exhibit CNS responses to TRH analogs, confirming that these effects are not mediated by the pituitary gland. nih.gov The modification at the histidine position appears to be a key factor in achieving this separation of activities, leading to analogs with a more favorable profile for potential neurological applications. acs.org

Table 1: Comparative CNS Effects of TRH Analogs in Animal Models

| Compound | Animal Model | CNS Effect Measured | Observation |

|---|---|---|---|

| 3-methyl-His-TRH | Mice | Antagonism of pentobarbital-induced sleep | Activity comparable to or greater than TRH nih.gov |

| TRH Analogs (general) | Rats | Anticonvulsant effects (amygdala-kindled) | Concentration-dependent reduction in seizure duration and severity nih.gov |

| TRH Analogs (general) | Mice | Antagonistic activity on reserpine-induced hypothermia | Maintained rectal temperature compared to saline control acs.org |

Peripheral Pharmacological Activities (e.g., Gastrointestinal, Cardiovascular) in Animal Models

The peripheral pharmacological activities of this compound and related TRH analogs have also been a subject of preclinical investigation, particularly concerning their effects on the gastrointestinal (GI) system. TRH is known to influence GI function, and its analogs can exhibit similar or modified activities. nih.govphysiology.org

Studies in animal models have shown that TRH and its analogs can affect gastrointestinal transit. For example, certain TRH analogs administered peripherally to mice have been found to modulate the inhibitory effects of opiates like morphine on GI transit. nih.gov This suggests that these peptides can act on peripheral sites within the GI tract. nih.gov In some cases, TRH analogs themselves can directly inhibit gastrointestinal transit. nih.gov

Furthermore, investigations into the effects on pancreatic secretion in rats have revealed that TRH can peripherally inhibit stimulated pancreatic secretion. physiology.org Interestingly, the stable metabolite of TRH, cyclo(His-Pro), mimics this inhibitory effect, suggesting that some of the peripheral actions of TRH could be mediated by its metabolites. physiology.org While direct studies on this compound were not found in this specific context, the research on related analogs indicates a potential for this compound to influence GI motility and secretion. physiology.org

Regarding cardiovascular effects, TRH itself is known to produce various responses, including changes in heart rate and blood pressure, which are generally mediated through the autonomic nervous system. frontiersin.org However, specific data on the cardiovascular profile of this compound in animal models is limited in the reviewed literature. The development of some TRH analogs has specifically aimed to create compounds devoid of adverse cardiovascular effects. frontiersin.org The cardiovascular impact of any given analog would depend on its specific structural modifications and resulting interaction with cardiovascular control centers and peripheral receptors.

Table 2: Gastrointestinal Effects of TRH and its Analogs in Animal Models

| Compound/Analog | Animal Model | Parameter Measured | Key Finding |

|---|---|---|---|

| TRH Analogs (MK-771, DN-1417) | Mice | Gastrointestinal transit (charcoal meal test) | Potentiated morphine-induced inhibition of transit; DN-1417 also had a direct inhibitory effect. nih.gov |

| TRH | Rats | 2-deoxy-d-glucose-stimulated pancreatic secretion | Dose-dependent inhibition of secretion. physiology.org |

| cyclo(His-Pro) | Rats | 2-deoxy-d-glucose-stimulated pancreatic secretion | Mimicked the peripheral inhibitory effect of TRH. physiology.org |

| TRH-OH and TRH-Gly | Rats | Exocrine pancreatic secretion | No effect observed. physiology.org |

Comparative Preclinical Studies with Native Trh and Other Trh Analogs

Relative Potency and Efficacy in Receptor Binding and Functional Assays

The affinity of pGlu-3CH3-His-Pro-NH2 for TRH receptors has been extensively studied and compared with native TRH and other analogs. Radioligand binding assays consistently demonstrate that this compound exhibits a higher affinity for TRH receptors than TRH itself. nih.gov In studies using rat brain cortical homogenates, [3H][3-Me-His(2)]TRH was found to bind to a single population of high-affinity sites with a dissociation constant (Kd) of 4.54 nM. nih.gov In contrast, TRH binds to these sites with an apparent inhibition constant (Ki) of 22 nM. nih.gov

Further comparative studies in canine cortex membranes also showed that this compound has a high affinity for TRH receptors. jneurosci.org The in vitro affinity of various TRH analogs, including this compound, has been determined, although a direct correlation with in vivo potency is not always observed. jneurosci.org

Functional assays, such as the stimulation of phosphoinositide hydrolysis, have also been used to compare the potency of TRH analogs. In pituitary GH3 cells, TRH was found to be more potent than the analog RX77368, with EC50 values of 7.9 +/- 1 nM and 96.3 +/- 3 nM, respectively. nih.govnih.gov This highlights that receptor binding affinity does not always directly translate to functional potency for all analogs. However, for this compound, its high receptor affinity is coupled with potent functional activity.

Table 1: Comparative Receptor Binding Affinities of TRH and its Analogs

| Compound | Receptor Source | Radioligand | Affinity Metric | Value (nM) |

|---|---|---|---|---|

| This compound | Rat Brain Cortex | [3H][3-Me-His(2)]TRH | Kd | 4.54 nih.gov |

| TRH | Rat Brain Cortex | [3H][3-Me-His(2)]TRH | Ki | 22 nih.gov |

| TRH | Canine Cortex | [3H]Methyl-TRH | Kd | 5.2 jneurosci.org |

| TRH | Rat Pituitary | [3H]-TRH | Kd | 30 semanticscholar.org |

| RX77368 | Pituitary GH3 Cells | [3H]-RX77368 | Kd | 144 nih.govnih.gov |

| TRH | Pituitary GH3 Cells | [3H]-TRH | Kd | 16 nih.govnih.gov |

Table 2: Comparative Functional Potency of TRH and its Analogs

| Compound | Assay | Cell Line | Potency Metric | Value (nM) |

|---|---|---|---|---|

| TRH | Phosphoinositide Hydrolysis | Pituitary GH3 Cells | EC50 | 7.9 nih.govnih.gov |

| RX77368 | Phosphoinositide Hydrolysis | Pituitary GH3 Cells | EC50 | 96.3 nih.govnih.gov |

Differential Effects on CNS and Endocrine Systems in Animal Models

Preclinical studies in animal models have revealed that this compound exhibits distinct effects on the central nervous system (CNS) and the endocrine system compared to native TRH. One of the key findings is the enhanced CNS activity of this compound. For instance, in rats, intravenous administration of this compound at a dose of 300 µg/kg resulted in an 80% increase in cerebral blood flow, a significantly greater effect than the 62% increase observed with the same dose of TRH. nih.gov Remarkably, even a very low dose of this compound (625 ng/kg) was sufficient to cause an increase in cerebral blood flow, highlighting its potent cerebrovascular effects. nih.gov

In terms of endocrine function, this compound is also more potent than TRH in stimulating the release of thyroid-stimulating hormone (TSH). medchemexpress.com Studies have shown that topical application of this compound can lead to a substantial increase in serum TSH levels. medchemexpress.com The enhanced potency of this compound in both CNS and endocrine actions suggests that the methyl modification at the histidine residue significantly amplifies its biological activity. nih.govmedchemexpress.com

In contrast, other TRH analogs have been developed with the aim of separating CNS and endocrine effects. For example, the analog pGlu-Glu-Pro amide was found to have no significant cerebrovascular effect in rats, unlike TRH and this compound. nih.gov This demonstrates the potential for structural modifications to create analogs with more selective pharmacological profiles. Studies in narcoleptic canines also indicated that the anticataplectic and alerting effects of TRH and its analogs are likely mediated by neuromodulatory CNS properties rather than indirect effects on the thyroid axis, as serum T3 and T4 levels did not significantly change after administration. jneurosci.orgnih.gov

Comparison of Metabolic Stability and Pharmacokinetic Profiles in Preclinical Species

A significant advantage of many TRH analogs, including this compound, is their enhanced metabolic stability compared to native TRH. The rapid degradation of TRH in plasma, with a reported half-life of approximately 10 minutes, significantly limits its therapeutic utility. mdpi.com This rapid breakdown is primarily due to the action of the serum enzyme thyroliberinase. mdpi.com

The structural modifications in TRH analogs are often designed to confer resistance to this enzymatic degradation. While specific pharmacokinetic data for this compound is not extensively detailed in the provided search results, the general principle is that increased in vivo potency of analogs like RX77368 is attributed more to greater metabolic stability than to enhanced receptor affinity. nih.govnih.gov This increased stability leads to a longer duration of action and greater bioavailability.

For comparison, the pharmacokinetic profile of native TRH has been studied in rats. Following intravenous administration, the disappearance of TRH from plasma is biphasic, with a distribution half-life of 1.03 minutes and an elimination half-life of 9.8 minutes for a related peptide. nih.gov The development of metabolically stable analogs is a key strategy to overcome the short half-life of the parent compound. researchgate.netrsc.org

Table 3: Comparative Pharmacokinetic Parameters of TRH and Related Peptides in Rats

| Compound | Administration Route | Parameter | Value |

|---|---|---|---|

| H-Pro-[3H]Leu-Gly-NH2 | i.v. | Distribution Half-life | 1.03 min nih.gov |

| H-Pro-[3H]Leu-Gly-NH2 | i.v. | Elimination Half-life | 9.8 min nih.gov |

| TRH | i.v. | Half-life | ~10 min mdpi.com |

Assessment of Enhanced Pharmacological Properties (e.g., Duration of Action, Potency)

The structural modification in this compound results in a significant enhancement of its pharmacological properties, most notably its potency and duration of action, when compared to native TRH. As previously mentioned, this compound is more potent in eliciting both CNS and endocrine responses. nih.govmedchemexpress.com It has been reported to be 10 to 100 times more potent than TRH, with a more rapid crossing of the blood-brain barrier and an 8-times longer duration of action. nih.gov

The increased potency is evident in its ability to induce a significant increase in cerebral blood flow at much lower doses than TRH. nih.gov This enhanced potency allows for the potential use of lower therapeutic doses, which could minimize side effects.

The prolonged duration of action is another key advantage. While the effects of intravenously administered TRH are short-lived, averaging around 10 minutes, analogs like this compound demonstrate a more sustained effect. mdpi.com This is likely attributable to its increased metabolic stability, which allows the compound to remain active in the system for a longer period. Other stabilized TRH analogs, such as CG3703 and TA0910, have also been shown to have a longer duration of action and have demonstrated efficacy in various animal models of neurological disorders. nih.govpsu.edu

Future Directions and Unexplored Academic Research Avenues

Elucidation of Complete Receptor-Binding Site Dynamics and Conformational Changes

A deeper understanding of how Taltirelin interacts with its receptor, the thyrotropin-releasing hormone receptor (TRH-R), is crucial for future drug development. Recent studies have begun to unravel the structural basis of TRH-R activation. cas.cn Cryo-electron microscopy has revealed the structure of the human TRH-R bound to TRH, showing a "Y-shaped" conformation of the peptide within the receptor's binding pocket. cas.cn

While TRH and Taltirelin both bind to TRH-R, they induce different conformational changes. nih.govresearchgate.net Studies suggest that the hydrogen bonds between TRH and the receptor are stronger, and the binding pocket is narrower compared to when Taltirelin is bound. nih.govresearchgate.net These structural differences may account for Taltirelin's lower signaling potency but higher intrinsic efficacy, acting as a superagonist at the human TRH-R. nih.govmedchemexpress.com

Future research should focus on obtaining high-resolution structures of Taltirelin bound to TRH-R to precisely map the interactions. This will involve advanced techniques like cryo-electron microscopy and site-directed mutagenesis to identify the key residues involved in binding and activation. cas.cnnih.gov Understanding these dynamics at a molecular level could explain how Taltirelin triggers downstream signaling pathways, such as the Gαq-mediated activation of the phosphatidylinositol (IP3)-calcium-protein kinase C (PKC) pathway. cas.cn This knowledge is fundamental for designing more potent and selective TRH analogs.

Development of Advanced In Vivo Models for Specific Neurological and Psychiatric Conditions

Taltirelin has shown promise in various animal models of neurological and psychiatric disorders. researchgate.netmedchemexpress.com Its neuroprotective effects have been demonstrated in cellular and animal models of Parkinson's disease, where it increases cell viability and reduces apoptosis. medchemexpress.comfrontiersin.org In rat models of Parkinson's, Taltirelin has been shown to improve motor function. frontiersin.org

The development of more sophisticated in vivo models is a critical next step. This includes creating animal models that more accurately replicate the complex pathophysiology of human neurodegenerative diseases like spinocerebellar degeneration, Parkinson's disease, and Alzheimer's disease. psu.edumdpi.com For instance, the use of genetically engineered mice can help in studying the role of specific genes and pathways in these diseases and how Taltirelin modulates them. numberanalytics.comnih.gov

Furthermore, there is a need for animal models that can effectively study the potential of Taltirelin in treating psychiatric conditions such as depression and schizophrenia. researchgate.netimrpress.comresearchgate.net While some studies have explored its effects on depression-like behaviors in animals, more refined models are required to delineate the specific neural circuits involved. imrpress.com

Table 1: Taltirelin in Preclinical Models

| Disorder Model | Animal Model | Key Findings | Citation |

| Parkinson's Disease | MPTP-induced and rotenone-induced mice | Improved locomotor function, preserved dopaminergic neurons, reduced levels of p-tau and α-synuclein fragments. | frontiersin.org |

| Parkinson's Disease | 6-hydroxydopamine-lesioned rats | Improved locomotor function and halted electrophysiological abnormalities without inducing dyskinesia. | frontiersin.org |

| Spinocerebellar Degeneration | Hereditary ataxia model mice | Active in improving motor dysfunction. | psu.edu |

| Depression | Tail Suspension Test (TST) in mice | Activation of TRH-R1 is necessary for antidepressant effects. | imrpress.com |

| Alcoholism | Alcohol-preferring (P) rats | Suppressed alcohol intake. | psu.edu |

| Narcolepsy | Narcoleptic canines | Increased wakefulness and reduced cataplexy. | nih.gov |

Exploration of Novel Therapeutic Research Applications Beyond Established TRH Roles

The therapeutic potential of Taltirelin may extend beyond its currently established roles. Research is beginning to explore its utility in other conditions. For example, studies suggest a potential application in treating obstructive sleep apnea (B1277953) (OSA) by enhancing tongue muscle activity.

Taltirelin has also been investigated for its effects on cancer-related fatigue and has shown to alleviate fatigue-like behavior in mouse models. medchemexpress.com Furthermore, its ability to stimulate the release of various neurotransmitters, including dopamine (B1211576), acetylcholine (B1216132), and noradrenaline, suggests it could be beneficial in a wider range of CNS disorders. patsnap.com

Future research should systematically investigate these and other potential applications. This could involve screening Taltirelin against a broader panel of disease models and exploring its effects on various physiological processes. Given its neuroprotective and neuromodulatory properties, conditions like amyotrophic lateral sclerosis (ALS), epilepsy, and even traumatic brain injury could be areas of interest. mdpi.comresearchgate.net

Integration with Omics Technologies (e.g., Proteomics, Transcriptomics) for Deeper Mechanistic Insights

To gain a more comprehensive understanding of Taltirelin's mechanism of action, integrating "omics" technologies is essential. semanticscholar.org Transcriptomic and proteomic analyses can reveal the global changes in gene and protein expression in response to Taltirelin treatment. researchgate.netresearchgate.netasm.org

For example, a transcriptomic analysis in a rat model of Parkinson's disease revealed that Taltirelin upregulates the expression of the TRH receptor on striatal GABAergic neurons and activates the TRHR-MAPK-RARα-DRD2 pathway. researchgate.net This leads to the expression of tyrosine hydroxylase in medium spiny neurons, providing a novel insight into its therapeutic mechanism. researchgate.netresearchgate.net

Future studies should employ a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics to create a detailed map of the molecular pathways affected by Taltirelin. biocev.euresearchgate.netscispace.com This systems-level understanding will be invaluable for identifying new therapeutic targets, predicting patient responses, and discovering potential biomarkers. semanticscholar.org Recent phosphoproteomic studies have already begun to investigate the signaling dynamics in response to TRH and Taltirelin, highlighting the role of β-arrestin2 in mediating these effects. nih.gov

Design and Synthesis of Next-Generation TRH Analogs

The knowledge gained from studying Taltirelin can fuel the design and synthesis of the next generation of TRH analogs. nih.govmdpi.comnih.govnih.gov The goal is to develop compounds with improved pharmacokinetic and pharmacodynamic properties, such as greater potency, longer half-life, enhanced blood-brain barrier penetration, and higher selectivity for specific TRH receptor subtypes. nih.govmdpi.comresearchgate.netacs.org

Structure-activity relationship (SAR) studies will be crucial in this endeavor. acs.org By systematically modifying the structure of Taltirelin and other TRH analogs and evaluating their biological activity, researchers can identify key structural features required for desired therapeutic effects while minimizing unwanted side effects. nih.gov For example, modifications to the N-terminal pyroglutamic acid or the C-terminal prolinamide have led to analogs with significant CNS activity and reduced hormonal effects. nih.gov